molecular formula C21H22FN3O5S B2652410 1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034512-96-2

1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No. B2652410
CAS RN: 2034512-96-2
M. Wt: 447.48
InChI Key: YKIAGWUOKLBZAX-UHFFFAOYSA-N
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Description

The compound “1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups including a sulfonyl group, a piperidinyl group, and an imidazolidine dione group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, piperidinyl, and imidazolidine dione groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the imidazolidine dione group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Anticancer Activity

A study on the synthesis and anticancer activity of N-substituted indole derivatives, which involve similar chemical scaffolds, highlighted the potential of these compounds in inhibiting topoisomerase-I enzyme, crucial for DNA replication in cancer cells. The study found that certain derivatives exhibit significant anticancer activity against the MCF-7 human breast cancer cell line, suggesting the chemical structure's potential utility in developing anticancer agents (N. Kumar & Sanjay K. Sharma, 2022).

Inhibition of Human Heart Chymase

Research on substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives demonstrated their effectiveness as novel nonpeptide inhibitors of human heart chymase. These compounds were synthesized and evaluated, revealing insights into their structure-activity relationship, showing optimal features for inhibiting chymase, a target for treating cardiovascular diseases. The study provides a foundation for further exploration of similar compounds in cardiovascular therapeutics (S. Niwata et al., 1997).

Serotonin 5-HT7 Receptor Agents

Another study focused on computer-aided insights into receptor-ligand interaction for novel 5-arylhydantoin derivatives as serotonin 5-HT7 receptor agents with antidepressant activity. This research aimed at understanding the molecular interactions and designing potent and selective agents targeting the 5-HT7 receptor, contributing to the development of new treatments for depressive disorders. The findings indicated potent affinity and selectivity for 5-HT7R in radioligand binding assays, with some compounds confirmed to possess antidepressant-like activity in vivo (Katarzyna Kucwaj-Brysz et al., 2018).

properties

IUPAC Name

1-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5S/c1-30-18-8-7-15(22)13-19(18)31(28,29)23-11-9-16(10-12-23)24-14-20(26)25(21(24)27)17-5-3-2-4-6-17/h2-8,13,16H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIAGWUOKLBZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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